molecular formula C24H23N3O8S2 B2923653 (E)-6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate CAS No. 896009-05-5

(E)-6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate

Cat. No.: B2923653
CAS No.: 896009-05-5
M. Wt: 545.58
InChI Key: VZSNMABSPINKFK-QPJJXVBHSA-N
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Description

(E)-6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate is a complex synthetic compound designed for biochemical and pharmacological research. Its structure integrates several pharmacologically active motifs, suggesting potential as a multi-targeting agent. The molecule features a 3,4,5-trimethoxyphenyl acrylate moiety, a structure closely associated with compounds that exhibit tubulin polymerization inhibition and anti-angiogenic activity, similar to the clinical agent Combretastatin A-4 (https://pubchem.ncbi.nlm.nih.gov/compound/53483909). Simultaneously, the 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry known for conferring a range of biological activities, including kinase inhibition (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7576174/). The presence of the cyclopropanecarboxamido group can significantly influence the compound's pharmacokinetic properties and target binding affinity. This hybrid structure makes it a valuable chemical probe for researchers investigating cancer cell proliferation, angiogenesis, and signal transduction pathways. It is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O8S2/c1-31-17-8-13(9-18(32-2)21(17)33-3)4-7-20(29)35-19-11-34-15(10-16(19)28)12-36-24-27-26-23(37-24)25-22(30)14-5-6-14/h4,7-11,14H,5-6,12H2,1-3H3,(H,25,26,30)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSNMABSPINKFK-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate represents a novel class of biologically active molecules that combine various pharmacophores known for their therapeutic potential. This article explores the biological activity of this compound through a detailed review of existing literature, including synthesis methods, biological assays, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • A pyran ring with a keto group.
  • A thiadiazole moiety linked via a thioether group.
  • An acrylate side chain substituted with a trimethoxyphenyl group.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the thiadiazole derivative.
  • Coupling with the pyran derivative.
  • Final modification to introduce the trimethoxyphenyl acrylate group.

Cytotoxicity

Research has demonstrated that compounds containing thiadiazole and pyran moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 29 μM to 73 μM against HeLa and MCF-7 cell lines . This suggests that the incorporation of the thiadiazole structure enhances lipophilicity and cellular uptake, contributing to increased cytotoxicity.

CompoundCell LineIC50 (μM)
3dHeLa29
3dMCF-773

The proposed mechanism for the cytotoxic activity of this class of compounds involves:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key metabolic pathways related to cell proliferation.

Thiadiazole derivatives have been identified as promising candidates for anticancer therapy due to their ability to interact with biological targets effectively .

Case Studies

  • Thiadiazole Derivatives : A study focusing on various thiadiazole derivatives revealed that modifications in the structure significantly impacted their biological activity. Compounds with additional lipophilic groups showed enhanced anticancer properties .
  • Pyran-based Compounds : Research indicated that pyran derivatives can exhibit anti-inflammatory and antimicrobial activities alongside their anticancer potential. The presence of multiple functional groups allows for diverse interactions within biological systems .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues are identified based on shared pharmacophoric elements (e.g., thiadiazole, pyranone, or aryl acrylate groups). Below is a comparative analysis:

Compound Name / CAS No. Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C23H22N2O7S 470.5 Cyclopropanecarboxamido-thiadiazole, trimethoxyphenyl acrylate High structural complexity; potential for kinase inhibition
(E)-6-(((4-Methylpyrimidin-2-yl)thio)... [CAS 877636-95-8] C23H22N2O7S 470.5 4-Methylpyrimidinyl-thio, trimethoxyphenyl acrylate Similar molecular weight; pyrimidine substituent may alter solubility
6-(((5-(3-Chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)methyl)... [] C23H20ClN3O7S 518.0 3-Chlorobenzamido-thiadiazole, pyranone-triacetate Higher molecular weight; chlorinated benzamido group enhances lipophilicity
6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)... [CAS 896009-21-5] C22H21N3O7S2 503.6 Cyclopropanecarboxamido-thiadiazole, 4-ethoxyphenoxy acetate Ethoxy-phenoxy group may improve metabolic stability

Key Observations :

  • Substituent Impact : Replacement of the cyclopropanecarboxamido group with a 3-chlorobenzamido (as in ) increases molecular weight by ~10% and introduces halogen-mediated electronic effects, which could enhance receptor binding .
  • Trimethoxyphenyl vs. Ethoxyphenoxy: The target compound’s trimethoxyphenyl acrylate group is associated with tubulin polymerization inhibition in anticancer agents, while the ethoxyphenoxy acetate in CAS 896009-21-5 may reduce cytotoxicity .
  • Thiadiazole Core: All analogues retain the 1,3,4-thiadiazole ring, a scaffold known for antimicrobial and anti-inflammatory activity, suggesting shared mechanistic pathways .

Computational and Chemoinformatic Analysis

Similarity coefficients (e.g., Tanimoto index) quantify structural overlap between the target compound and analogues. For example:

  • Pharmacophore Mapping: The thiadiazole and trimethoxyphenyl groups form critical pharmacophoric points, aligning with known kinase inhibitors .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing (E)-6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate, and what challenges arise during cyclopropane integration?

  • Methodology : The synthesis involves multi-step reactions, including cyclopropane carboxamide coupling to the 1,3,4-thiadiazole ring, thioether linkage formation, and acrylate esterification. Key steps include:

  • Cyclopropane carboxamide coupling : Use of KOH in DMF with CS₂ for thiadiazole-thiol activation .
  • Thioether formation : Reaction of activated thiols with methylene halides under basic conditions (e.g., NaH/THF) .
  • Acrylate esterification : Mitsunobu or Steglich esterification to attach the 3-(3,4,5-trimethoxyphenyl)acrylic acid moiety .
    • Challenges : Cyclopropane ring stability under acidic/basic conditions and regioselectivity during thiadiazole functionalization. Purification via silica gel chromatography (hexane/EtOAc gradients) is critical .

Q. How is the stereochemical integrity of the (E)-configured acrylate moiety verified in this compound?

  • Methodology : Nuclear Overhauser Effect (NOE) NMR spectroscopy and X-ray crystallography are used to confirm the E-configuration. For example:

  • NOE correlations : Absence of cross-peaks between the α,β-unsaturated carbonyl protons and the 3,4,5-trimethoxyphenyl group .
  • X-ray data : Bond angles and dihedral angles from single-crystal studies (e.g., C=C bond angle ~120°) .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs targeting specific biological pathways (e.g., tubulin polymerization inhibition)?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding interactions with β-tubulin’s colchicine site, leveraging the 3,4,5-trimethoxyphenyl group’s role in hydrophobic interactions .
  • QSAR analysis : Correlate substituent effects (e.g., cyclopropane vs. cyclohexane) with anti-proliferative activity (IC₅₀) using CoMFA/CoMSIA models .
    • Experimental validation : Compare predicted binding energies with in vitro tubulin polymerization assays .

Q. How should researchers resolve contradictory data between in vitro potency and in vivo pharmacokinetics for this compound?

  • Case Study : If in vitro IC₅₀ values (e.g., 50 nM) conflict with poor in vivo efficacy:

  • Hypothesis : Low solubility or metabolic instability (e.g., ester hydrolysis).
  • Testing :
  • Solubility : Measure logP (e.g., >3 indicates poor aqueous solubility) and use PEG-based formulations .
  • Metabolic stability : Incubate with liver microsomes; if rapid clearance occurs, modify the ester group (e.g., replace ethyl with tert-butyl) .
  • Data reconciliation : Adjust synthetic routes to introduce solubilizing groups (e.g., PEG chains) or stabilize the ester linkage .

Q. What strategies mitigate toxicity linked to the 1,3,4-thiadiazole moiety while retaining anti-cancer activity?

  • Approach :

  • Isosteric replacement : Substitute thiadiazole with 1,2,4-triazole or oxadiazole to reduce off-target effects .
  • Prodrug design : Mask the thiadiazole-thiol group with acetyl or glycosyl moieties, which are cleaved in tumor microenvironments .
    • Validation : Compare cytotoxicity (CC₅₀) in normal vs. cancer cell lines (e.g., HEK293 vs. MCF-7) post-modification .

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